Anti-HIV-1 RT Activity: Target Compound Is a Deliberately Inactive Precursor, Not an NNRTI
In the seminal S-DABO study, the target compound (designated 4b) was explicitly reported as 'totally inactive' in cell-based anti-HIV-1 assays, in contrast to its S-alkylated derivatives which displayed potent antiviral activity [1]. In a separate enzymatic assay deposited in BindingDB, compound 4b exhibited an IC₅₀ of 10,000 nM against recombinant HIV-1 reverse transcriptase (RNA-directed DNA polymerase activity) [2]. By comparison, the S-cyclohexylthio-5-methyl derivative MC 639 (3c), which was synthesized directly from a 3-methylbenzyl-2-thioxo precursor analogous to the target compound, showed potent anti-HIV-1 activity [3]. The inactivity of the 2-thioxo/2-mercapto form is mechanistically consistent: the free thiol/thione at C-2 lacks the lipophilic alkylthio moiety required for occupancy of the NNRTI hydrophobic pocket, making the compound a synthetic intermediate rather than a bioactive endpoint.
| Evidence Dimension | Anti-HIV-1 activity (enzymatic and cell-based) |
|---|---|
| Target Compound Data | IC₅₀ = 10,000 nM (HIV-1 RT enzymatic assay, pH 7.8, 2°C); inactive in MT-4 cell-based anti-HIV-1 assay |
| Comparator Or Baseline | S-DABO derivatives (e.g., compound 7j): EC₅₀ = 0.6 µM (600 nM) in MT-4 cell-based anti-HIV-1 assay; SI > 2,333 [1] |
| Quantified Difference | ≥ 16.7-fold difference in potency between target compound (enzymatic IC₅₀) and S-DABO 7j (cellular EC₅₀); target compound is categorized as inactive in cellular assay |
| Conditions | HIV-1 RT enzymatic assay: recombinant HIV-1 RT, RNA-directed DNA polymerase activity, pH 7.8, 2°C [2]; MT-4 cell-based assay: HIV-1 IIIB strain, MTT endpoint [1] |
Why This Matters
Procurement of this compound should be driven by its utility as a synthetic precursor for S-alkylation, not by any expectation of intrinsic anti-HIV-1 activity; substituting it with an active S-DABO derivative would serve a completely different experimental purpose.
- [1] Mai A, Artico M, Sbardella G, Massa S, Loi AG, Tramontano E, Scano P, La Colla P. Synthesis and anti-HIV-1 activity of thio analogues of dihydroalkoxybenzyloxopyrimidines. J Med Chem. 1995;38(17):3258-3263. doi:10.1021/jm00017a010 (Table 2: compound 4b reported as inactive; compound 7j EC₅₀ = 0.6 µM, SI > 2,333) View Source
- [2] BindingDB BDBM2431. 4-hydroxy-2-mercapto-6-(3-methylbenzyl)pyrimidine (DABO Thio Analogue 4b). IC₅₀ = 10,000 nM against HIV-1 reverse transcriptase (Gag-Pol polyprotein). Assay: recombinant HIV-1 RT RNA-directed DNA polymerase activity, pH 7.8, 2°C. View Source
- [3] Mai A, Artico M, Sbardella G, Quartarone S, Massa S, Loi AG, De Montis A, Scintu F, Putzolu M, La Colla P. J Med Chem. 1997;40(10):1447-1454. doi:10.1021/jm960802y (MC 639 = 2-(cyclohexylthio)-3,4-dihydro-5-methyl-6-(3-methylbenzyl)-4-oxopyrimidine) View Source
